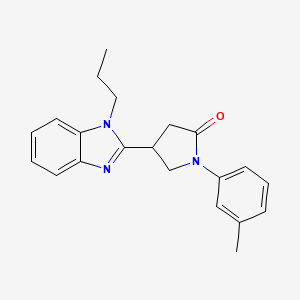
1-(3-Methylphenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Methylphenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrrolidinone derivative that has shown promising results in scientific research related to its biochemical and physiological effects.
Scientific Research Applications
Antimicrobial and Antitubercular Activities
The synthesis and evaluation of a series of compounds, including those similar to 1-(3-Methylphenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one, have shown promising antimicrobial and antitubercular properties. For instance, some derivatives have demonstrated significant antibacterial activity against various bacterial strains, including A. baumannii and the M. tuberculosis H37Rv strain, suggesting potential as powerful antimycobacterial agents (Nural et al., 2018). Similarly, other studies have synthesized and tested compounds for their antimicrobial, antitubercular, and anti-HIV activities, finding some derivatives to exhibit potent activity against specific bacterial strains and suggesting their potential for further optimization as novel antitubercular and anti-HIV drugs (Narendhar et al., 2019).
Anti-Alzheimer's Potential
Research into N-benzylated derivatives of pyrrolidin-2-one/imidazolidin-2-one has uncovered compounds with significant anti-Alzheimer's activity, showing promise for the management of Alzheimer's disease. Some compounds have displayed excellent profiles in behavioral studies and biochemical assays, comparing favorably with donepezil, a leading drug for Alzheimer's treatment (Gupta et al., 2020).
Proton Exchange Membranes for Fuel Cells
In the field of material science, novel polybenzimidazoles containing specific moieties have been synthesized for high-temperature proton exchange membrane fuel cells (PEMFCs). These compounds have shown high glass transition temperatures, excellent thermal stability, and promising proton conductivity after doping with phosphoric acid, highlighting their potential as high-temperature proton exchange membranes (Li et al., 2012).
Catalytic Activity in Organic Synthesis
Chiral tetradentate ligands based on pyrrolidin-2-one structures have been developed for asymmetric epoxidation reactions of olefins using hydrogen peroxide, with certain Fe(ii) complexes showing high enantioselectivities. This demonstrates the potential of these ligands and their metal complexes in catalyzing important transformations in organic synthesis (Mitra et al., 2019).
properties
IUPAC Name |
1-(3-methylphenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-3-11-23-19-10-5-4-9-18(19)22-21(23)16-13-20(25)24(14-16)17-8-6-7-15(2)12-17/h4-10,12,16H,3,11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKZWMVSFVXOJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2799132.png)
![N-allyl-4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxamide](/img/structure/B2799134.png)
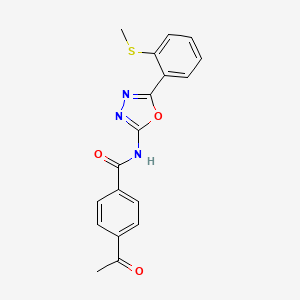
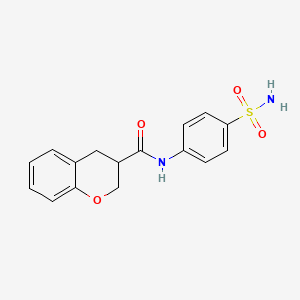
![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2799138.png)
![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2799139.png)
![6-Bromo-5-chloro-1H-benzo[d]imidazole](/img/structure/B2799140.png)
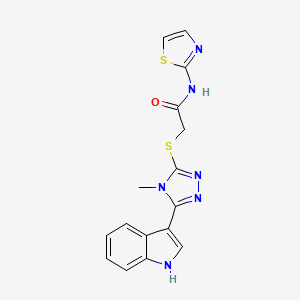
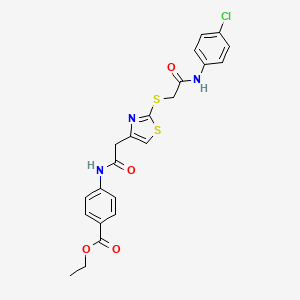


![4-chloro-2-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2799151.png)
![N-methyl-4-[(methylamino)methyl]benzamide hydrochloride](/img/structure/B2799154.png)